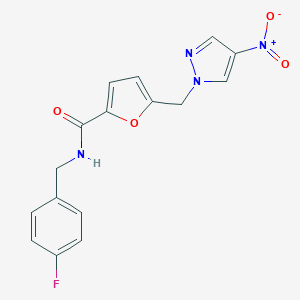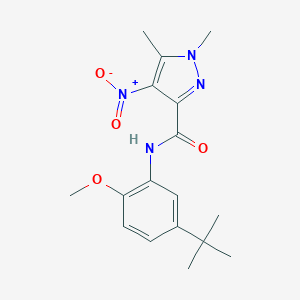
N-(2,4-difluorophenyl)-4-iodo-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-difluorophenyl)-4-iodo-1H-pyrazole-3-carboxamide, also known as DPI-3290, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of pyrazole derivatives and has been studied extensively for its potential applications in the treatment of various diseases.
Wirkmechanismus
N-(2,4-difluorophenyl)-4-iodo-1H-pyrazole-3-carboxamide exerts its pharmacological effects by inhibiting the activity of certain enzymes and signaling pathways in the body. It has been found to inhibit the activity of COX-2, an enzyme that plays a key role in inflammation and cancer development. It also inhibits the activity of certain kinases, such as AKT and ERK, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects
Studies have shown that N-(2,4-difluorophenyl)-4-iodo-1H-pyrazole-3-carboxamide can significantly reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. However, further studies are needed to fully understand its biochemical and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2,4-difluorophenyl)-4-iodo-1H-pyrazole-3-carboxamide is its potent anti-inflammatory and anti-cancer activities. It has also been found to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development. However, its synthesis is complex and requires multiple steps, which may limit its use in certain laboratory settings.
Zukünftige Richtungen
There are several future directions for the research and development of N-(2,4-difluorophenyl)-4-iodo-1H-pyrazole-3-carboxamide. One potential application is in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another potential application is in the treatment of cancer, particularly in combination with other chemotherapeutic agents. Further studies are also needed to fully understand its mechanism of action and potential side effects. Overall, N-(2,4-difluorophenyl)-4-iodo-1H-pyrazole-3-carboxamide shows great promise as a potential therapeutic agent for various diseases, and further research is warranted to fully explore its potential.
Synthesemethoden
The synthesis of N-(2,4-difluorophenyl)-4-iodo-1H-pyrazole-3-carboxamide involves the reaction of 4-iodo-2,4-difluoroaniline with ethyl 2-cyano-3,3-dimethyl-2-(2-oxo-2-phenylethyl)acrylate in the presence of a base. The resulting product is then subjected to further reactions to obtain N-(2,4-difluorophenyl)-4-iodo-1H-pyrazole-3-carboxamide in high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-(2,4-difluorophenyl)-4-iodo-1H-pyrazole-3-carboxamide has been studied extensively for its potential applications in various fields of scientific research. It has been found to exhibit potent anti-inflammatory and anti-cancer activities. Studies have also shown that it can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment.
Eigenschaften
Produktname |
N-(2,4-difluorophenyl)-4-iodo-1H-pyrazole-3-carboxamide |
|---|---|
Molekularformel |
C10H6F2IN3O |
Molekulargewicht |
349.08 g/mol |
IUPAC-Name |
N-(2,4-difluorophenyl)-4-iodo-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C10H6F2IN3O/c11-5-1-2-8(6(12)3-5)15-10(17)9-7(13)4-14-16-9/h1-4H,(H,14,16)(H,15,17) |
InChI-Schlüssel |
IHYQQJNGJSJOPU-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1F)F)NC(=O)C2=C(C=NN2)I |
Kanonische SMILES |
C1=CC(=C(C=C1F)F)NC(=O)C2=C(C=NN2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-[({4-nitro-1,3-dimethyl-1H-pyrazol-5-yl}carbonyl)amino]benzoate](/img/structure/B213578.png)
![N-[4-(ethylsulfamoyl)phenyl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B213581.png)
![N-(2-ethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B213582.png)

![5-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-methoxybenzamide](/img/structure/B213585.png)

![N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide](/img/structure/B213590.png)
![methyl 3-[({4-nitro-1H-pyrazol-1-yl}acetyl)amino]-4-methylbenzoate](/img/structure/B213591.png)


![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[2-(methylsulfanyl)phenyl]furan-2-carboxamide](/img/structure/B213597.png)
![Methyl 5-methyl-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B213598.png)
![4-bromo-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B213600.png)
